2-(4-Ethoxyphenyl)-2-morpholinoacetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-19-12-5-3-11(4-6-12)13(14(16)17)15-7-9-18-10-8-15/h3-6,13H,2,7-10H2,1H3,(H,16,17) |
InChI Key |
USXAMLQIHVKPAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 4 Ethoxyphenyl 2 Morpholinoacetic Acid
Established Synthetic Routes for Analogous Morpholinoacetic Acid Derivatives
The synthesis of 2-aryl-2-morpholinoacetic acid derivatives, a class of compounds to which 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid belongs, can be achieved through several established routes. These methods often involve the construction of the morpholine (B109124) ring and the introduction of the acetic acid moiety at the 2-position.
Conventional Multistep Synthesis Strategies
Conventional approaches to synthesizing 2-aryl morpholinoacetic acid derivatives typically involve a sequence of well-established organic reactions. doaj.orgmdpi.com These multistep syntheses often begin with simpler, commercially available starting materials and build the target molecule step-by-step. researchgate.netsyrris.jp For instance, a common strategy involves the reaction of an α-halo aryl acetic acid ester with morpholine to form the corresponding 2-aryl-2-morpholinoacetic acid ester, which is then hydrolyzed to the final carboxylic acid.
Another multistep approach may involve the synthesis of 2-aryl morpholines as key intermediates. researchgate.net These can be prepared from arylethanones through bromination, followed by amination with an appropriate ethanolamine (B43304) derivative and subsequent cyclization. The resulting 2-aryl morpholine can then be further functionalized at the nitrogen atom to introduce the acetic acid group.
Table 1: Example of a Conventional Multistep Synthesis Strategy
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-Ethoxyphenylglyoxylic acid | Thionyl chloride | 4-Ethoxyphenylglyoxyloyl chloride |
| 2 | 4-Ethoxyphenylglyoxyloyl chloride, Morpholine | Triethylamine, Dichloromethane | 2-(4-Ethoxyphenyl)-2-oxo-1-morpholinoethanone |
| 3 | 2-(4-Ethoxyphenyl)-2-oxo-1-morpholinoethanone | Sodium borohydride, Methanol | 2-(4-Ethoxyphenyl)-2-hydroxy-1-morpholinoethanone |
| 4 | 2-(4-Ethoxyphenyl)-2-hydroxy-1-morpholinoethanone | Thionyl chloride | 2-Chloro-2-(4-ethoxyphenyl)-1-morpholinoethanone |
| 5 | 2-Chloro-2-(4-ethoxyphenyl)-1-morpholinoethanone | Water, Acid or Base | This compound |
Convergent and Divergent Synthesis Approaches
To improve the efficiency of multistep syntheses, convergent and divergent strategies are often employed.
Divergent Synthesis: A divergent synthesis strategy begins with a common intermediate that is subsequently elaborated into a library of structurally related compounds. wikipedia.orgnih.gov This approach is particularly useful for generating a series of analogs for structure-activity relationship studies. Starting from a core intermediate like 2-phenyl-2-morpholinoacetic acid, a variety of derivatives can be prepared by modifying the phenyl ring or the morpholine moiety. nih.gov This allows for the rapid exploration of chemical space around the parent compound. wikipedia.org
Stereoselective Synthesis for Chiral Analogues
Since the carbon atom at the 2-position of this compound is a stereocenter, methods for the stereoselective synthesis of chiral analogs are of significant interest. nih.govelsevierpure.com Asymmetric synthesis can be achieved using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool of starting materials. researchgate.netresearchgate.net
For example, a chiral auxiliary can be attached to the morpholine nitrogen or the carboxylic acid group to direct the stereochemical outcome of a key bond-forming reaction. nih.gov After the desired stereocenter is established, the auxiliary can be removed. Another approach involves the use of chiral catalysts, such as transition metal complexes with chiral ligands, to catalyze a key step in the synthesis with high enantioselectivity. nih.gov
Functional Group Interconversions and Esterification of the Carboxylic Acid Moiety
The carboxylic acid group in this compound is a versatile functional handle that can be readily converted into other functional groups. ub.edusolubilityofthings.comvanderbilt.eduimperial.ac.uk
Esterification: One of the most common transformations is esterification, which can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This reaction is typically reversible, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com A variety of ester derivatives can be synthesized using this method, which can modulate the compound's physicochemical properties. organic-chemistry.orgmedcraveonline.com
Other Functional Group Interconversions: Beyond esterification, the carboxylic acid can be converted into amides, acid chlorides, and other derivatives. For instance, treatment with thionyl chloride can convert the carboxylic acid to the corresponding acid chloride, which is a more reactive intermediate for further modifications. Reduction of the carboxylic acid can yield the corresponding primary alcohol.
Modifications of the Phenyl and Morpholine Rings
Modifying the phenyl and morpholine rings of this compound allows for the fine-tuning of its properties.
Aromatic Ring Substitutions and Their Impact on Synthesis Accessibility
The ethoxy-substituted phenyl ring is a key feature of the molecule. The introduction of other substituents onto this aromatic ring can significantly influence the compound's properties. Standard electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups, although the directing effects of the existing ethoxy and morpholinoacetic acid groups must be considered.
Table 2: Examples of Aromatic Ring Modifications and Potential Synthetic Routes
| Target Derivative | Potential Synthetic Approach | Key Reaction |
| 2-(4-Ethoxy-3-nitrophenyl)-2-morpholinoacetic acid | Nitration of this compound | Electrophilic Aromatic Substitution |
| 2-(3-Bromo-4-ethoxyphenyl)-2-morpholinoacetic acid | Starting from 3-bromo-4-ethoxybenzaldehyde | Multistep synthesis from a substituted starting material |
| 2-(4-Ethoxy-3-aminophenyl)-2-morpholinoacetic acid | Reduction of the corresponding nitro derivative | Reduction of a nitro group |
Morpholine Ring Substitutions and N-Alkylation Strategies
The derivatization of this compound can be approached by modifying the morpholine ring, either through substitution on the carbon framework or by alkylation of the tertiary nitrogen.
N-Alkylation Strategies: The tertiary amine of the morpholine ring is a key site for functionalization. However, direct N-alkylation is not feasible as it is already a tertiary amine. Derivatization at this position would require quaternization by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This process introduces a permanent positive charge and significantly alters the molecule's physicochemical properties. The reaction would typically involve treating the parent acid with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent.
A more common strategy for introducing diversity at the nitrogen position involves starting from a precursor with a secondary amine. For instance, synthesizing 2-(4-ethoxyphenyl)piperazine-2-acetic acid would provide a secondary amine amenable to a wide range of N-alkylation and N-acylation reactions.
Morpholine Ring Substitutions: Introducing substituents onto the carbon atoms of the morpholine ring is typically achieved by constructing the ring from substituted precursors rather than by direct modification of the pre-formed heterocycle. This approach offers greater control over regiochemistry and stereochemistry. The synthesis would involve reacting a substituted amino alcohol with an appropriate electrophile. For example, C-methylated analogs of this compound could be synthesized by using substituted ethanolamine derivatives in the initial ring-forming steps.
The table below illustrates potential derivatizations based on these strategies.
| Derivative Type | R Group / Substituent | Reagent/Precursor Example |
| N-Quaternization | -CH₃ | Methyl Iodide (CH₃I) |
| -CH₂Ph (Benzyl) | Benzyl Bromide (BnBr) | |
| C-Substitution | 2-Methylmorpholine | 1-aminopropan-2-ol |
| 3,5-Dimethylmorpholine | 2-((2-hydroxypropyl)amino)propan-1-ol |
This interactive table outlines hypothetical derivatization strategies for the this compound scaffold.
Advanced Synthetic Techniques for Library Generation
The creation of chemical libraries based on the this compound scaffold is essential for systematic structure-activity relationship (SAR) studies. Advanced techniques such as parallel synthesis and the application of green chemistry principles are pivotal in achieving this efficiently and sustainably.
Parallel Synthesis and High-Throughput Methodologies
Parallel synthesis enables the rapid generation of a large number of distinct compounds in a spatially separated manner, typically in microtiter plates. rsc.org This methodology is ideal for creating a library of amides and esters from the carboxylic acid moiety of the parent compound.
A common strategy involves a common intermediate, such as the acid chloride of this compound. This reactive intermediate can be prepared in bulk and then distributed into an array of reaction vessels, each containing a different amine or alcohol. This high-throughput approach allows for the creation of thousands of derivatives with diverse functional groups at the carboxylic acid position. Automation and robotic liquid handlers are often employed to manage the repetitive tasks of reagent addition and purification. researchgate.net
The table below outlines a hypothetical parallel synthesis plan to generate a diverse amide library.
| Plate Position | Amine (R-NH₂) | Resulting Amide Derivative |
| A1 | Benzylamine | N-benzyl-2-(4-ethoxyphenyl)-2-morpholinoacetamide |
| A2 | Aniline | 2-(4-ethoxyphenyl)-N-phenyl-2-morpholinoacetamide |
| A3 | Cyclohexylamine | N-cyclohexyl-2-(4-ethoxyphenyl)-2-morpholinoacetamide |
| A4 | Piperidine (B6355638) | (2-(4-ethoxyphenyl)-2-morpholinoacetyl)piperidine |
This interactive table demonstrates a potential layout for the parallel synthesis of an amide library.
Green Chemistry Principles in Synthesis Optimization
Integrating green chemistry principles into the synthesis of this compound and its derivatives is crucial for minimizing environmental impact and improving safety and efficiency. chemrxiv.org Key areas for optimization include solvent selection, reagent choice, and reaction conditions.
Reagent and Route Selection: Traditional methods for synthesizing morpholines often involve harsh reagents or multi-step processes that generate significant waste. nih.govorgsyn.org Greener alternatives focus on atom-efficient reactions. For example, the synthesis of the morpholine ring itself can be achieved from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) in a one or two-step, redox-neutral protocol, which presents significant environmental and safety benefits over traditional methods involving reagents like chloroacetyl chloride followed by hydride reductions. researchgate.net
Solvent and Energy Considerations: The choice of solvent is a cornerstone of green chemistry. Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical CO₂ can drastically reduce the environmental footprint of a synthesis. Furthermore, the use of microwave-assisted synthesis can often reduce reaction times from hours to minutes, leading to significant energy savings and potentially cleaner reaction profiles.
The following table compares a conventional synthetic approach with a potential greener alternative for a key synthetic step.
| Parameter | Conventional Method | Greener Alternative |
| Ring Formation | Chloroacetyl chloride followed by AlH₃/BH₃ reduction | Annulation of amino alcohol with ethylene sulfate researchgate.net |
| Solvents | Dichloromethane, THF | Water, Ethanol |
| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) |
| Atom Economy | Lower (due to protecting groups and reducing agents) | Higher (redox-neutral) |
This interactive table compares traditional and greener synthetic approaches, highlighting key green chemistry metrics.
By adopting these advanced synthetic and green chemistry methodologies, the chemical space around this compound can be explored efficiently and responsibly, paving the way for the discovery of novel compounds with tailored properties.
Structure Activity Relationship Sar Studies and Ligand Design Principles for 2 4 Ethoxyphenyl 2 Morpholinoacetic Acid and Its Analogs
Systematic Modification of the Acetic Acid Moiety and its Derivatives
The carboxylic acid group of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is a critical pharmacophoric element, often involved in key ionic interactions or hydrogen bonding with receptor sites. Systematic modifications of this moiety are a cornerstone of SAR studies to probe the importance of its acidity, steric bulk, and potential for alternative interactions.
Esterification of the carboxylic acid to its corresponding methyl or ethyl esters, for instance, can provide valuable insights. This modification neutralizes the negative charge and increases lipophilicity, which can differentiate between the necessity of an ionic interaction versus a hydrogen bond acceptor capability at the target site. Further extension to bulkier esters can explore the steric tolerance of the binding pocket.
Table 1: Hypothetical SAR Data for Modifications of the Acetic Acid Moiety
| Modification | Relative Potency | Inferred Interaction |
| Carboxylic Acid | 100% | Ionic / H-bond donor & acceptor |
| Methyl Ester | 25% | H-bond acceptor |
| Ethylamide | 40% | H-bond donor & acceptor |
| Tetrazole | 85% | Ionic / H-bond donor & acceptor |
Note: The data in this table is illustrative and intended to represent the types of findings from SAR studies.
Influence of the 4-Ethoxyphenyl Group on Ligand Recognition
The 4-ethoxyphenyl group plays a significant role in ligand recognition, primarily through hydrophobic interactions and the electronic effects of its substituent.
Hydrophobic Interactions and Substituent Effects
The phenyl ring itself provides a large, non-polar surface that can engage in favorable hydrophobic interactions within a corresponding pocket of a biological target. nih.govwisdomlib.orgplos.orgthescipub.com The nature and position of substituents on this ring can fine-tune these interactions and modulate the electronic character of the ring.
The para-positioning of the ethoxy group is often crucial. Moving the ethoxy group to the meta or ortho positions can lead to a significant decrease in activity, indicating a spatially constrained binding pocket that specifically recognizes the para-substitution pattern. The length of the alkoxy chain is another important factor. Shortening the chain to a methoxy (B1213986) group or lengthening it to a propoxy or butoxy group can alter the hydrophobic contribution and the fit within the binding site. Quantitative structure-activity relationship (QSAR) studies often reveal a parabolic relationship between alkyl chain length and activity, suggesting an optimal length for maximal interaction. nih.govnih.govscienceforecastoa.com
Table 2: Hypothetical SAR Data for Alkoxy Chain Variation
| R Group (at para-position) | Relative Potency |
| -OCH₃ | 80% |
| -OCH₂CH₃ | 100% |
| -OCH₂CH₂CH₃ | 90% |
| -OCH₂CH₂CH₂CH₃ | 65% |
Note: The data in this table is illustrative and intended to represent the types of findings from SAR studies.
Bioisosteric Replacements of the Ethoxy Group
Bioisosteric replacement of the ethoxy group can further probe the structural and electronic requirements for activity. Replacing the ether oxygen with a sulfur atom to give a 4-ethylthiophenyl group, for example, can assess the importance of the oxygen's hydrogen bond accepting capability. If activity is retained or enhanced, it suggests that hydrophobic and steric factors are more critical than a specific hydrogen bond interaction at this position.
Other bioisosteres, such as a trifluoromethyl (-CF₃) or a small alkyl group, can also be explored. A trifluoromethyl group, while being of a similar size to an ethyl group, is strongly electron-withdrawing, which would significantly alter the electronic properties of the phenyl ring. The outcomes of such modifications provide valuable information for constructing pharmacophore models.
Role of the Morpholine (B109124) Heterocycle in Modulating Biological Activity
The morpholine ring is a common motif in medicinal chemistry, valued for its favorable physicochemical properties, including its typical pKa range and its contribution to aqueous solubility. nih.govnih.gov
Conformational Analysis of the Morpholine Ring
The morpholine ring typically adopts a stable chair conformation. dundee.ac.uk However, the orientation of substituents on the ring can influence its interaction with a target. In the case of this compound, the attachment at the nitrogen atom means the ring itself can act as a rigid scaffold to orient the other parts of the molecule. Computational studies and NMR spectroscopy are often employed to determine the preferred conformation of the molecule and how this conformation relates to its biological activity. The flexible nature of the morpholine ring allows it to take part in various lipophilic and hydrophilic interactions. nih.govacs.org
Impact of Morpholine Nitrogen Basicity and Substitutions
The basicity of the morpholine nitrogen (pKa) is a key property that can be modulated through substitution. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor or, if protonated, as a hydrogen bond donor in an ionic interaction. The pKa of morpholine is approximately 8.5, but this can be influenced by other parts of the molecule. SAR studies often involve the synthesis of analogs with modified heterocyclic rings to alter this basicity. For instance, replacing the morpholine with a piperidine (B6355638) ring would increase the basicity, while a thiomorpholine (B91149) ring might have a slightly different pKa and conformational preference. If a significant change in activity is observed with these modifications, it points to the importance of the nitrogen's basicity and its protonation state at physiological pH for receptor binding.
Substitutions on the carbon atoms of the morpholine ring can also be explored. Small alkyl groups, for example, can probe for additional hydrophobic pockets or steric clashes within the binding site. The introduction of such groups can also lock the ring into a specific conformation, which can be beneficial if that conformation is the bioactive one.
Identification of Key Pharmacophoric Features for Target Interaction
Detailed information on the key pharmacophoric features of this compound is not available in the current body of scientific literature. To determine these features, experimental studies such as co-crystallization with its biological target or extensive SAR studies involving a library of analogs would be required.
Hydrogen Bonding Patterns and Lipophilic Pockets
Specific hydrogen bonding patterns and the nature of lipophilic pockets involved in the binding of this compound to its putative receptor or enzyme have not been elucidated. This information is typically obtained through advanced techniques like X-ray crystallography or computational molecular modeling, which are currently not published for this specific compound.
Steric and Electronic Requirements for Receptor/Enzyme Binding
The steric and electronic requirements for the binding of this compound remain undefined. Understanding these parameters would necessitate the synthesis and biological testing of a range of analogs with systematic variations in size, shape, and electronic properties of the ethoxyphenyl, morpholino, and acetic acid moieties. Such studies have not been reported in the available scientific literature.
Mechanistic Investigations of Molecular Interactions with Biological Targets
In Vitro Biochemical and Cellular Assay Systems
No specific studies detailing the enzyme inhibition kinetics or the mechanism of action for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid have been identified. Research has been conducted on compounds with similar structural motifs, such as 4-morpholino-2-phenylquinazolines, which have been evaluated as inhibitors of PI3 kinase p110alpha nih.gov. However, direct data on this compound's inhibitory activity against any specific enzyme, including the proteasome, is not available.
There is no available information from receptor binding assays or functional studies to characterize the agonistic or antagonistic properties of this compound at any specific receptor.
Information regarding the cellular target engagement of this compound is not present in the current body of scientific literature. Methodologies such as the cellular thermal shift assay (CETSA) are used to confirm target engagement in intact cells, but no such studies involving this specific compound have been published nih.gov.
Investigation of Specific Biological Pathways Modulated by this compound
There are no published studies that investigate the modulation of specific biological or signaling pathways by this compound in any model systems.
While biophysical methods are crucial for understanding protein-ligand interactions, there is no specific data from techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance that detail the interaction between this compound and any biological target nih.govnih.govbiorxiv.org.
Comparative Analysis with Known Reference Ligands (e.g., Modafinil Analogs, Proteasome Inhibitors)
A comparative analysis of this compound with known reference ligands such as Modafinil analogs or proteasome inhibitors is not feasible based on the currently available scientific literature. There are no published studies that have evaluated this specific compound in direct comparison to these or any other established pharmacological agents.
Modafinil and its analogs are wakefulness-promoting agents with a complex and not fully elucidated mechanism of action, believed to involve the dopamine and norepinephrine pathways. Proteasome inhibitors, on the other hand, are a class of drugs, primarily used in cancer therapy, that block the action of proteasomes, cellular complexes that break down proteins.
Without experimental data on the biological activity of this compound, any comparison to these well-characterized drug classes would be purely speculative. Such a comparison would require data from relevant in vitro and in vivo assays, such as receptor binding assays, enzyme inhibition assays, and behavioral studies, none of which are available in the public domain for this compound.
Table of Comparative Data with Reference Ligands
Due to the lack of research on this compound, a data table for comparative analysis cannot be generated.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcap.innih.gov This technique is widely used to predict the interaction between a small molecule (ligand) and a protein at the atomic level, which allows for the characterization of the behavior of small molecules in the binding site of target proteins and the elucidation of fundamental biochemical processes. nih.gov For 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid, molecular docking could be a pivotal tool in identifying potential protein targets and predicting its binding mode.
Ligand-based vs. Structure-based Docking Approaches
The approach to molecular docking can be broadly categorized into two types: ligand-based and structure-based.
Structure-based docking would be employed if the three-dimensional structure of a potential protein target is known, typically from X-ray crystallography or NMR spectroscopy. nih.gov In this scenario, this compound would be computationally "docked" into the binding site of the target protein. The process involves sampling a variety of conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov This would provide valuable information on the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.
Ligand-based docking , on the other hand, is utilized when the structure of the target protein is unknown, but a set of molecules known to be active against the target exists. nih.gov This approach uses the 3D structure of these known active ligands to create a pharmacophore model, which represents the essential steric and electronic features required for biological activity. This compound could then be screened against this pharmacophore model to assess its potential for similar biological activity.
A hypothetical application of structure-based docking for this compound against a putative kinase target is illustrated in the table below.
| Parameter | Value |
| Target Protein | Hypothetical Kinase XYZ |
| Binding Site | ATP-binding pocket |
| Docking Software | AutoDock Vina |
| Predicted Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Leu12, Val20, Ala35, Lys48, Glu65, Asp145 |
| Types of Interactions | Hydrogen bond with Lys48, Hydrophobic interactions with Leu12, Val20, Ala35 |
This table is for illustrative purposes only and represents hypothetical data.
Scoring Function Validation and Optimization
A critical aspect of molecular docking is the scoring function, which is a mathematical model used to approximate the binding free energy of the protein-ligand complex. nih.gov The accuracy of the docking results is highly dependent on the performance of the scoring function. Therefore, validation and optimization of the scoring function are crucial steps.
For a study involving this compound, a standard procedure for validating a scoring function would be to use a known set of active and inactive molecules for the target of interest. The scoring function would be evaluated on its ability to distinguish between these two groups, a concept known as enrichment. If the scoring function consistently ranks the active molecules higher than the inactive ones, it is considered to be performing well.
Optimization might involve adjusting the parameters of the scoring function or even developing a custom scoring function tailored to the specific protein target. This can be achieved by calibrating the scoring function against experimental binding affinity data for a set of known ligands.
Quantum Mechanics and Molecular Dynamics Simulations
While molecular docking provides a static picture of the protein-ligand interaction, quantum mechanics (QM) and molecular dynamics (MD) simulations offer a more dynamic and detailed view. mdpi.commdpi.com
Conformational Analysis and Energetic Landscapes
Quantum mechanics calculations can provide highly accurate information about the electronic structure of this compound. nih.gov This is particularly useful for determining the most stable conformations of the molecule in different environments (e.g., in a vacuum, in water, or within a protein binding site). By calculating the energy of different molecular geometries, an energetic landscape can be constructed, which helps in understanding the flexibility of the molecule and the energy barriers between different conformations.
For this compound, a conformational analysis using QM methods like Density Functional Theory (DFT) would reveal the preferred spatial arrangement of the ethoxyphenyl, morpholino, and acetic acid moieties. This information is crucial for understanding its shape and how it might fit into a protein's binding pocket.
Dynamic Behavior of Compound-Target Complexes
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the this compound-target complex over time. mdpi.com Starting from a docked pose, an MD simulation would treat the atoms as classical particles and simulate their movements based on a force field. This would provide insights into the stability of the binding mode predicted by docking, the flexibility of the protein and the ligand, and the role of water molecules in the binding site.
An MD simulation could reveal, for instance, whether the key interactions predicted by docking are maintained over time or if the ligand adopts alternative binding poses. The results of an MD simulation can also be used to calculate a more accurate binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmedcraveonline.com If a series of analogs of this compound with known biological activities were available, a QSAR model could be developed.
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Next, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation that relates the descriptors to the biological activity. medcraveonline.com A well-validated QSAR model can then be used to predict the biological activity of new, untested compounds, which can help in prioritizing which compounds to synthesize and test.
A hypothetical QSAR model for a series of analogs of this compound is presented below.
| Descriptor | Coefficient | Description |
| LogP | 0.5 | A measure of the compound's lipophilicity. |
| TPSA | -0.2 | Topological Polar Surface Area, related to membrane permeability. |
| MW | -0.05 | Molecular Weight. |
| H-bond Donors | 0.8 | Number of hydrogen bond donors. |
This table is for illustrative purposes only and represents a hypothetical QSAR model.
This model would suggest that increasing lipophilicity and the number of hydrogen bond donors, while decreasing the polar surface area and molecular weight, could lead to increased biological activity for this series of compounds.
Descriptor Selection and Model Development
This area of research involves selecting specific molecular descriptors (e.g., physicochemical, topological, electronic properties) for a series of compounds, including this compound, and using them to develop a Quantitative Structure-Activity Relationship (QSAR) model. nih.govnih.govmdpi.com Such a model would mathematically correlate the descriptors with the biological activity of the compounds, but requires a dataset of multiple, related molecules with measured activities, which is not available for this specific compound. mdpi.com
Predictive Capabilities for Novel Analog Design
Once a QSAR model is developed and validated, it can be used to predict the biological activity of new, unsynthesized analogs of this compound. nih.gov This allows computational chemists to prioritize the design and synthesis of novel compounds with potentially improved efficacy. This step is entirely dependent on the prior existence of a validated model.
In Silico ADME Prediction and Property Optimization (excluding human clinical aspects)
In silico (computer-based) tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.govmdpi.comnih.govrsc.orgepstem.net This involves calculating properties like solubility, permeability, plasma protein binding, and potential interactions with metabolic enzymes. mdpi.com The goal is to identify potential liabilities early in the drug discovery process and computationally guide modifications to the molecule's structure to optimize these properties. For this compound, no such specific ADME predictions have been published.
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.govresearchgate.netslideshare.net This model can then be used as a 3D query to search large databases of chemical compounds (virtual screening) to find new and structurally diverse molecules (novel scaffolds) that could have similar biological activity. mdpi.comresearchgate.netnih.govnih.gov This process requires either the known 3D structure of the biological target or a set of known active molecules, neither of which is publicly available in the context of this compound. youtube.com
Preclinical Pharmacokinetic and Pharmacodynamic Considerations in Non Human Models
Absorption and Distribution Studies in In Vitro and In Vivo Non-Human Systems
There is no available information from in vitro studies, such as Caco-2 permeability assays, or in vivo non-human systems regarding the absorption and distribution of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid. Data on its plasma protein binding and tissue distribution in any animal model have not been reported in the reviewed literature. Consequently, a data table for these parameters cannot be generated.
Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Animal Models
No studies detailing the metabolic stability of this compound in hepatic microsomes from any species have been found. Furthermore, there is no information on the identification of its metabolites in any animal models. This lack of data prevents the creation of a table summarizing metabolic pathways or metabolite profiles.
Excretion Pathways in Non-Human Organisms
Information regarding the routes and extent of excretion of this compound in any non-human organism is not available in the public domain. Studies identifying its presence in urine, feces, or bile of preclinical species have not been published. A data table for excretion pathways cannot be compiled due to the absence of data.
Relationship between Exposure and Pharmacodynamic Effects in Preclinical Animal Models
There are no published preclinical studies that investigate the relationship between the exposure to this compound and its pharmacodynamic effects. Data on target occupancy, biomarker modulation, or any other measure of pharmacological response in relation to its concentration in plasma or tissue in animal models is not available. Therefore, a data table illustrating the exposure-response relationship cannot be provided.
Analytical Techniques for Research Characterization of 2 4 Ethoxyphenyl 2 Morpholinoacetic Acid
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for confirming the structure of "2-(4-Ethoxyphenyl)-2-morpholinoacetic acid".
¹H NMR: Proton NMR would be expected to show distinct signals for the protons on the ethoxy group (a triplet and a quartet), the aromatic ring, the morpholine (B109124) ring, and the methine proton adjacent to the carboxylic acid. The chemical shifts and coupling constants of these signals would provide detailed information about the electronic environment and connectivity of the protons.
¹³C NMR: Carbon-13 NMR would complement the proton NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic and morpholine rings, and the ethoxy group carbons.
Mass Spectrometry (MS) and High-Resolution MS
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of "this compound".
MS: Standard mass spectrometry would reveal the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. Fragmentation patterns observed in the mass spectrum would offer additional structural information.
High-Resolution MS (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in "this compound". Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic and aliphatic portions of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the aromatic phenyl ring. The wavelength of maximum absorbance (λmax) would be characteristic of the chromophore system.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating "this compound" from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of "this compound". A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier (e.g., formic or acetic acid), would be suitable for this analysis. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC)
Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids. To analyze "this compound" by GC, a derivatization step would be necessary to convert the carboxylic acid into a more volatile ester derivative (e.g., a methyl or silyl (B83357) ester). This would allow for separation and analysis on a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Chiral Chromatography for Enantiomeric Purity
The determination of enantiomeric purity is critical for chiral molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for separating and quantifying enantiomers.
For compounds structurally related to this compound, such as 2-aryloxycarboxylic acids, polysaccharide-based CSPs have demonstrated excellent enantioseparation capabilities. researchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, provide a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, leading to their separation.
A common strategy for the enantioselective analysis of a compound like this compound would involve screening various polysaccharide-based columns, such as Chiralcel® OD-H or Chiralpak® AD. The separation is typically achieved under normal-phase conditions, which often provide better selectivity for this class of compounds. The mobile phase usually consists of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape and resolution.
The results of such an analysis would yield a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is used to calculate the enantiomeric excess (% ee), a measure of the purity of the sample.
Table 1: Representative HPLC Parameters for Chiral Separation of Related 2-Arylcarboxylic Acids This table presents typical conditions used for structurally similar compounds, as specific data for this compound is not publicly available.
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
X-Ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for understanding the molecule's conformation and its potential interactions in a biological or material context.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While a specific crystal structure for this compound is not available in the public domain, an analysis would be expected to yield key crystallographic data. This data includes the crystal system, space group, and unit cell dimensions. For illustrative purposes, the crystallographic data for a related phenylglycine derivative, Phenylglycine hydrazide, is presented below. nih.gov
Table 2: Example Crystallographic Data for a Structurally Related Compound (Phenylglycine Hydrazide) This data is for an analogous compound and serves to illustrate the type of information obtained from an X-ray crystallography study.
| Parameter | Value |
| Chemical Formula | C₈H₁₁N₃O |
| Crystal System | Monoclinic |
| Space Group | P121/c |
| Unit Cell Dimensions | a = 5.9459(18) Åb = 5.1940(16) Åc = 26.7793(83) Åα = 90°β = 90°γ = 90° |
| Volume | 825.9(4) ų |
| Z (Molecules per unit cell) | 2 |
Such a structural analysis for this compound would precisely define the conformation of the morpholine ring, the orientation of the ethoxyphenyl group, and the intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.
Advanced Biophysical Techniques for Ligand-Target Characterization
To understand the functional activity of a molecule like this compound, particularly in a drug discovery context, it is crucial to characterize its interaction with its biological target. Advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on these interactions in a label-free manner.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of molecular interactions in real-time. reichertspr.comrsc.org In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing the small molecule (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. springernature.com
The resulting sensorgram, a plot of response versus time, allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is then calculated from the ratio of these rates (kₑ/kₐ).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. springernature.comwhiterose.ac.uk In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The instrument measures the minute temperature changes that occur upon binding.
The data from an ITC experiment can be used to determine the binding affinity (Kₐ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.gov From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can also be calculated, providing deep insight into the driving forces of the molecular interaction.
Table 3: Key Parameters Obtained from Biophysical Ligand-Binding Assays
| Technique | Key Parameters Determined | Significance |
| Surface Plasmon Resonance (SPR) | kₐ (Association rate)kₑ (Dissociation rate)Kₑ (Equilibrium dissociation constant) | Quantifies the speed and stability of the binding interaction and the overall strength of the affinity. |
| Isothermal Titration Calorimetry (ITC) | Kₐ (Association constant)n (Stoichiometry)ΔH (Enthalpy change)ΔS (Entropy change) | Determines binding affinity, the ratio of ligand to target in the complex, and the thermodynamic driving forces (enthalpic vs. entropic) of the interaction. |
While specific studies employing these techniques for this compound are not currently published, the application of SPR and ITC would be an essential step in characterizing its interaction with any putative biological target, thereby elucidating its mechanism of action.
Future Research Directions and Advanced Research Frontiers
Exploration of Novel Biological Targets and Therapeutic Areas (purely academic, mechanistic exploration)
The unique combination of a phenylacetic acid derivative with a morpholine (B109124) substituent suggests a broad range of potential biological activities that warrant academic investigation. Phenylacetic acid derivatives are known to possess diverse pharmacological properties, including anticancer and anti-inflammatory effects. mdpi.com Similarly, the morpholine heterocycle is a privileged structure in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its presence in numerous bioactive molecules with activities ranging from anticancer to antimicrobial. researchgate.net
Future research should endeavor to elucidate the specific molecular targets of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid through unbiased screening approaches. High-throughput screening against diverse panels of enzymes, receptors, and ion channels could reveal unexpected biological activities. Mechanistic studies would then be essential to understand how the compound modulates these targets at a molecular level. For instance, investigating its effects on key signaling pathways implicated in cell proliferation, inflammation, and neurodegeneration could uncover novel mechanisms of action.
| Potential Research Area | Rationale based on Structural Analogs | Suggested Mechanistic Studies |
| Oncology | Phenylacetic acid and morpholine derivatives have shown cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com | Cell cycle analysis, apoptosis assays, and investigation of effects on cancer-related signaling pathways (e.g., PI3K/Akt, MAPK). |
| Inflammation | Certain quinoline derivatives containing a morpholine moiety have demonstrated anti-inflammatory properties. | Measurement of inflammatory cytokine production (e.g., TNF-α, IL-6), and assessment of effects on inflammatory signaling pathways (e.g., NF-κB). |
| Neuroscience | The structural similarity to some neuromodulatory compounds suggests potential activity in the central nervous system. | Binding assays against a panel of neurotransmitter receptors and transporters, and electrophysiological studies on neuronal excitability. |
Development of Advanced Probes and Research Tools (e.g., fluorescent analogs, photoaffinity labels)
To facilitate the study of its biological interactions, this compound could be developed into a suite of advanced research tools. The morpholine moiety, for example, has been successfully incorporated into fluorescent probes for sensing intracellular pH, suggesting that fluorescent analogs of the parent compound could be synthesized. nih.gov These probes could be invaluable for visualizing the compound's subcellular localization and for real-time tracking of its engagement with intracellular targets.
Furthermore, the development of photoaffinity labels would be a powerful strategy for identifying the direct binding partners of this compound within a complex biological milieu. nih.govnih.gov This would involve incorporating a photoreactive group, such as a benzophenone or an aryl azide, into the molecule's structure. nih.govrsc.orgresearchgate.net Upon photoactivation, the probe would covalently crosslink to its binding partners, enabling their subsequent isolation and identification by mass spectrometry.
| Type of Probe | Potential Application | Key Structural Modification |
| Fluorescent Analog | Subcellular localization studies, target engagement assays. | Conjugation of a fluorophore (e.g., BODIPY, fluorescein) to a non-critical position on the molecule. |
| Photoaffinity Label | Identification of direct binding partners in cell lysates or living cells. | Incorporation of a photoreactive group (e.g., benzophenone, aryl azide, diazirine). nih.govrsc.orgresearchgate.net |
| Biotinylated Probe | Affinity purification of binding partners. | Attachment of a biotin tag via a suitable linker. |
Integration with Systems Biology and Omics Approaches
A systems-level understanding of the biological effects of this compound can be achieved through its integration with systems biology and various "omics" technologies. mdpi.comwiley.comacs.orgnih.gov Rather than focusing on a single target, these approaches allow for a holistic view of the compound's impact on the entire cellular network. springernature.com
Transcriptomic analysis (e.g., RNA-seq) could reveal global changes in gene expression following treatment with the compound, providing insights into the cellular pathways it modulates. Proteomic approaches could identify changes in protein expression and post-translational modifications, while metabolomics could uncover alterations in cellular metabolism. Integrating these multi-omics datasets can help to construct comprehensive models of the compound's mechanism of action and to identify potential biomarkers of its activity. nih.gov
Interdisciplinary Research with Material Science or Nanotechnology
The unique physicochemical properties of morpholino-containing compounds open up avenues for interdisciplinary research with material science and nanotechnology. For instance, morpholino oligonucleotides have been utilized in the development of responsive hydrogels and for surface functionalization in biosensing applications. nih.govmdpi.com While this compound is a small molecule, its morpholine group could potentially be used to tether it to the surface of nanoparticles or other nanomaterials.
Such functionalized nanomaterials could have applications in targeted delivery, allowing for the specific accumulation of the compound in certain tissues or cell types. Furthermore, the incorporation of this molecule into novel biomaterials could lead to the development of materials with unique biological properties, such as antimicrobial or anti-biofilm surfaces.
Design of Next-Generation Bioactive Analogues for Fundamental Biological Inquiry
A systematic structure-activity relationship (SAR) study of this compound would be crucial for designing next-generation bioactive analogues with enhanced potency, selectivity, or novel biological activities. nih.gov This would involve the synthesis and biological evaluation of a library of related compounds with systematic modifications to each part of the molecule.
Key areas for modification include:
The Ethoxyphenyl Ring: Substitution at different positions on the phenyl ring with various electron-donating or electron-withdrawing groups could modulate the compound's electronic properties and its interactions with biological targets.
The Morpholine Ring: Bioisosteric replacement of the morpholine ring with other heterocyclic systems (e.g., piperidine (B6355638), thiomorpholine) could explore the importance of the heteroatoms for biological activity. baranlab.org
The Acetic Acid Moiety: Esterification or amidation of the carboxylic acid could alter the compound's physicochemical properties, such as its lipophilicity and cell permeability, and may lead to prodrug strategies.
By correlating these structural modifications with changes in biological activity, a deeper understanding of the pharmacophore can be achieved, guiding the rational design of more potent and selective analogues for fundamental biological research.
Q & A
Basic: What synthetic routes are recommended for 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid?
Answer:
Synthesis typically involves coupling 4-ethoxyphenylacetic acid derivatives with morpholine. A common method includes:
- Step 1: Activation of the carboxylic acid using coupling agents like EDCI/HOBt in DMF.
- Step 2: Reaction with morpholine under nitrogen atmosphere at room temperature for 12–24 hours.
- Step 3: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization.
Evidence from analogous syntheses (e.g., 2-(4-Ethoxyphenyl)acetamide derivatives) highlights the use of Pd/C catalysts for deprotection or reduction steps .
Basic: How is the crystal structure validated for this compound?
Answer:
X-ray crystallography using programs like SHELXL (for refinement) and PLATON (for validation) is standard. Key steps include:
- Data collection: High-resolution diffraction data (e.g., Cu-Kα radiation, 120 K).
- Refinement: Iterative cycles adjusting bond lengths, angles, and thermal parameters.
- Validation: Check for R-factor consistency (e.g., R = 0.026 in similar compounds ), plausible bond geometries, and absence of electron density outliers .
Advanced: How can contradictions between NMR and crystallographic data be resolved?
Answer:
- Purity assessment: Use HPLC or GC-MS to confirm sample homogeneity.
- Polymorphism screening: Perform differential scanning calorimetry (DSC) to detect crystalline forms.
- Complementary techniques: Compare with computational models (e.g., DFT-optimized structures) or alternative spectroscopy (e.g., IR for functional groups).
Cross-validation protocols, as emphasized in crystallography guidelines, are critical .
Basic: What safety protocols are essential during handling?
Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation (no occupational exposure limits reported, but precaution is advised ).
- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
Advanced: How can synthetic yield be optimized using experimental design?
Answer:
Employ Design of Experiments (DoE) to evaluate variables:
- Catalyst loading: Vary Pd/C concentrations (e.g., 1–10% w/w).
- Solvent polarity: Test DMF vs. THF for reaction efficiency.
- Temperature: Optimize between 25°C and 80°C.
Evidence from similar syntheses shows yields >80% at 60°C with 5% Pd/C .
Advanced: What computational methods predict biological activity?
Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to targets (e.g., kinases).
- QSAR models: Corrogate structural features (e.g., morpholino group’s H-bond capacity) with activity data from analogs .
- MD simulations: Assess stability of ligand-target complexes over 100+ ns trajectories.
Basic: Which spectroscopic techniques characterize this compound?
Answer:
- NMR: 1H NMR (δ 1.35 ppm for ethoxy CH3; δ 3.6–3.8 ppm for morpholino protons).
- IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O of morpholine).
- Mass spectrometry: HRMS for molecular ion confirmation (e.g., [M+H]+ expected at m/z 279.1) .
Advanced: How does the morpholino group influence pharmacokinetics?
Answer:
- Solubility: Morpholine’s polarity enhances aqueous solubility (logP reduced by ~1 unit vs. non-morpholine analogs).
- Bioavailability: In vitro assays (e.g., Caco-2 permeability) show moderate absorption.
- Metabolic stability: Resistance to CYP450 oxidation due to the morpholine ring’s electron-rich nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
